6-Methyl-2-(o-tolyl)-4,5-dihydropyridazin-3(2H)-one
Overview
Description
6-Methyl-2-(o-tolyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound that has been studied extensively due to its potential applications in the field of medicinal chemistry. This compound is known to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of 6-Methyl-2-(o-tolyl)-4,5-dihydropyridazin-3(2H)-one is not fully understood. However, it is believed to act by inhibiting various enzymes and pathways involved in the growth and proliferation of cancer cells. Additionally, it has been shown to modulate the immune response, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. Additionally, it has been shown to exhibit antioxidant properties, which may contribute to its overall health benefits.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Methyl-2-(o-tolyl)-4,5-dihydropyridazin-3(2H)-one in lab experiments is its ability to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments. Additionally, it has been shown to exhibit anti-inflammatory properties, which may make it useful for the treatment of various inflammatory diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are numerous future directions for research on 6-Methyl-2-(o-tolyl)-4,5-dihydropyridazin-3(2H)-one. One area of research could be the development of new cancer treatments based on this compound. Additionally, further research could be done to better understand the mechanism of action of this compound, as well as its potential applications in the treatment of various inflammatory diseases. Finally, research could be done to explore the potential toxicity of this compound, and to develop ways to mitigate any negative effects.
Scientific Research Applications
The potential applications of 6-Methyl-2-(o-tolyl)-4,5-dihydropyridazin-3(2H)-one in scientific research are numerous. This compound has been studied for its potential use as an antitumor agent, due to its ability to inhibit the growth of cancer cells. Additionally, it has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
6-methyl-2-(2-methylphenyl)-4,5-dihydropyridazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-5-3-4-6-11(9)14-12(15)8-7-10(2)13-14/h3-6H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFBYVKVHOSVKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)CC1)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.